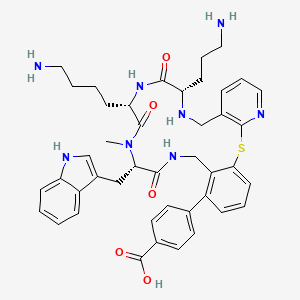

Zosurabalpin

Description

Properties

CAS No. |

2379336-76-0 |

|---|---|

Molecular Formula |

C43H50N8O5S |

Molecular Weight |

791.0 g/mol |

IUPAC Name |

4-[(11S,14S,17S)-14-(4-aminobutyl)-11-(3-aminopropyl)-17-(1H-indol-3-ylmethyl)-16-methyl-12,15,18-trioxo-2-thia-4,10,13,16,19-pentazatricyclo[19.4.0.03,8]pentacosa-1(25),3(8),4,6,21,23-hexaen-22-yl]benzoic acid |

InChI |

InChI=1S/C43H50N8O5S/c1-51-37(23-30-25-47-34-12-3-2-10-32(30)34)40(53)49-26-33-31(27-16-18-28(19-17-27)43(55)56)11-6-15-38(33)57-41-29(9-8-22-46-41)24-48-35(14-7-21-45)39(52)50-36(42(51)54)13-4-5-20-44/h2-3,6,8-12,15-19,22,25,35-37,47-48H,4-5,7,13-14,20-21,23-24,26,44-45H2,1H3,(H,49,53)(H,50,52)(H,55,56)/t35-,36-,37-/m0/s1 |

InChI Key |

NJFUXFYUHIHHOJ-FSEITFBQSA-N |

Isomeric SMILES |

CN1[C@H](C(=O)NCC2=C(C=CC=C2SC3=C(CN[C@H](C(=O)N[C@H](C1=O)CCCCN)CCCN)C=CC=N3)C4=CC=C(C=C4)C(=O)O)CC5=CNC6=CC=CC=C65 |

Canonical SMILES |

CN1C(C(=O)NCC2=C(C=CC=C2SC3=C(CNC(C(=O)NC(C1=O)CCCCN)CCCN)C=CC=N3)C4=CC=C(C=C4)C(=O)O)CC5=CNC6=CC=CC=C65 |

Origin of Product |

United States |

Foundational & Exploratory

Zosurabalpin: A Technical Guide to the Discovery and Development of a Novel Antibiotic Class

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant pathogens presents a critical threat to global health. Among the most formidable of these are carbapenem-resistant Acinetobacter baumannii (CRAB), a "Priority 1: Critical" pathogen according to the World Health Organization, responsible for severe and often fatal hospital-acquired infections such as pneumonia and sepsis.[1][2] For the first time in over five decades, a new class of antibiotics with a novel mechanism of action against this formidable pathogen has been developed. Zosurabalpin, a tethered macrocyclic peptide, offers a promising new therapeutic avenue for treating invasive CRAB infections.

This technical guide provides an in-depth overview of the discovery and development timeline of this compound, detailing its mechanism of action, preclinical and clinical data, and the key experimental methodologies employed in its evaluation.

Discovery and Optimization Timeline

The journey of this compound from initial screening to a clinical candidate has been a multi-year endeavor driven by a collaboration between Roche and Harvard University.[3][4]

-

Initial Discovery (circa 10 years ago): The quest for a novel antibiotic began with a high-throughput, whole-cell phenotypic screening of a library of approximately 45,000 tethered macrocyclic peptides (MCPs) from Tranzyme Pharma.[5][6][7][8] This screening identified a cluster of MCPs with antibacterial activity against A. baumannii.[9]

-

Hit-to-Lead Optimization: An initial hit compound, RO7036668, displayed selective activity against A. baumannii.[9] Through iterative medicinal chemistry, this led to the development of more potent MCPs, such as RO7075573.[9] However, this lead compound was associated with tolerability issues in preclinical toxicology studies.[9]

-

Lead Optimization and Candidate Selection: Further structural optimization focused on improving the safety profile. This led to the synthesis of zwitterionic MCPs, which exhibited significantly reduced plasma precipitation.[9] this compound (RG6006) emerged as the clinical candidate from this optimized series, demonstrating a favorable balance of potent activity and improved tolerability.[9][10]

-

Preclinical Development: Extensive in vitro and in vivo studies were conducted to characterize the efficacy and pharmacokinetic/pharmacodynamic (PK/PD) properties of this compound.

-

Phase 1 Clinical Trials: The first-in-human studies were initiated to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy volunteers.[5][11]

-

Progression to Phase 3: Following promising Phase 1 results, Roche announced plans to advance this compound into Phase 3 clinical trials in late 2025 or early 2026.[2][7][12][13] These trials will assess the efficacy and safety of this compound in patients with invasive CRAB infections.[7]

Mechanism of Action: Inhibition of Lipopolysaccharide Transport

This compound employs a novel mechanism of action that circumvents existing antibiotic resistance pathways.[2] It targets the essential lipopolysaccharide (LPS) transport machinery in A. baumannii.

LPS is a critical component of the outer membrane of Gram-negative bacteria, providing structural integrity and protection against the host immune system and certain antibiotics. The transport of LPS from its site of synthesis in the inner membrane to the outer membrane is facilitated by the Lpt protein complex.

This compound specifically inhibits the LptB2FGC complex, a key component of the LPS transport machinery located in the inner membrane.[5][9][10] By binding to a composite site formed by the Lpt transporter and its LPS substrate, this compound traps the LPS molecule within the inner membrane, preventing its transport to the outer membrane.[3][4] This leads to the toxic accumulation of LPS in the periplasm and ultimately results in bacterial cell death.[5][14]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.

Table 1: In Vitro Activity of this compound against Acinetobacter spp.

| Organism | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Testing Conditions | Reference |

| A. baumannii (clinical isolates) | 129 | - | - | 1 | - | [5][15] |

| Acinetobacter spp. (from China) | 150 | 0.015/0.03 - 8 | 0.12 | 0.5 | CA-MHB + 20% Horse Serum | [5][16] |

| Acinetobacter spp. (from China) | 150 | 0.015/0.03 - 8 | 0.25 | 1 | CA-MHB + 20% Human Serum | [5][16] |

| A. baumannii-calcoaceticus complex | 133 | 0.015/0.03 - 1 | 0.12 | 0.25 | CA-MHB + 20% Horse Serum | [5][16] |

| A. baumannii-calcoaceticus complex | 133 | 0.015/0.03 - 1 | 0.25 | 0.5 | CA-MHB + 20% Human Serum | [5][16] |

Table 2: In Vivo Efficacy of this compound in Mouse Infection Models

| Infection Model | Bacterial Strain | Key Findings | Reference |

| Neutropenic mouse pneumonia | Pan-drug-resistant A. baumannii | >5-log10 CFU reduction at 360 mg/kg/day | [5] |

| Sepsis | CRAB strains | Prevention of mortality | [6] |

| Femur/Lung infection | CRAB strains | Dose-independent bacterial load reductions | [5] |

Table 3: Pharmacokinetic Parameters of this compound

| Species | Key Parameters | Values | Reference |

| Mouse | Clearance | 51 mL/min/kg | [5][17] |

| Volume of distribution | 0.7 L/kg | [5][17] | |

| Half-life | 0.3 hours | [5][17] | |

| Unbound fraction | 37% | [5][17] | |

| Human (Healthy Volunteers) | Dose Range (single IV) | 10 mg to 2000 mg | [5][11][17] |

| Exposure (Cmax and AUCinf) | Approximately dose-proportional up to 1000 mg | [5][11] |

Key Experimental Protocols

High-Throughput Screening for Hit Discovery

The initial discovery of the macrocyclic peptide scaffold with anti-Acinetobacter activity was achieved through a whole-cell phenotypic screen.

Methodology Outline:

-

Library Preparation: A diverse library of approximately 45,000 tethered macrocyclic peptides was utilized.[8]

-

Assay: A whole-cell phenotypic assay was performed, incubating A. baumannii with each compound in the library.

-

Hit Identification: Compounds that demonstrated inhibition of bacterial growth were identified as "hits." The initial hit, RO7036668, showed a minimum inhibitory concentration (MIC) of 4 µg/mL against A. baumannii.

Mechanism of Action Studies

A combination of genetic and biophysical methods was employed to elucidate the novel mechanism of action of this compound.

Resistance Mutation Mapping:

-

Induction of Resistance: A. baumannii strains were exposed to gradually increasing concentrations of this compound to select for resistant mutants.[5]

-

Gene Sequencing: The genomes of the resistant mutants were sequenced to identify mutations.

-

Target Identification: Mutations were predominantly found in the genes encoding LptF and LptG, components of the LptB2FGC complex, strongly suggesting this complex as the drug's target.[5][18]

Cryo-Electron Microscopy (Cryo-EM):

-

Complex Preparation: The LptB2FGC complex was purified and reconstituted with LPS and this compound (or its analogs).[5]

-

Imaging: The complex was visualized using cryo-electron microscopy to determine its three-dimensional structure.

-

Binding Site Elucidation: The cryo-EM structures revealed that this compound binds to a composite site formed by both the Lpt transporter proteins and the LPS substrate, effectively trapping the LPS molecule.[9]

In Vivo Efficacy Models

The efficacy of this compound was evaluated in established mouse models of bacterial infection.

Neutropenic Mouse Pneumonia Model:

-

Immunosuppression: Mice were rendered neutropenic to mimic an immunocompromised state.

-

Infection: A lethal dose of a pan-drug-resistant strain of A. baumannii was administered intratracheally.

-

Treatment: this compound was administered at various doses.

-

Endpoint: Bacterial burden in the lungs was quantified to determine the reduction in colony-forming units (CFUs). A greater than 5-log10 CFU decrease was observed at the highest daily dose.[5]

Sepsis Model:

-

Infection: Mice were infected with a lethal dose of CRAB to induce sepsis.

-

Treatment: this compound was administered to the infected mice.

-

Endpoint: Survival of the mice was monitored to assess the ability of the drug to prevent mortality.

Clinical Development

This compound has successfully completed Phase 1 clinical trials and is progressing to Phase 3.

Phase 1 Studies

Design: A randomized, double-blind, placebo-controlled, single-ascending dose study was conducted in healthy volunteers.[11]

Methodology Outline:

-

Participants: 64 healthy male and female participants were enrolled.[5][11]

-

Dosing: Single intravenous doses of this compound ranging from 10 mg to 2000 mg, or placebo, were administered.[5][11][17]

-

Assessments: Safety, tolerability, and pharmacokinetic parameters (Cmax and AUC) were evaluated.

-

Results: this compound was generally well-tolerated, with the most common adverse events being mild, dose-dependent, and reversible infusion-related reactions. Plasma exposure increased approximately proportionally with the dose up to 1000 mg.[5][11]

Conclusion

This compound represents a landmark achievement in the fight against antimicrobial resistance. Its novel mechanism of action, potent activity against highly resistant Acinetobacter baumannii, and promising clinical data position it as a critical new tool for clinicians. The development of this compound underscores the power of large-scale screening of novel chemical scaffolds and highlights the importance of academic and industry collaborations in addressing urgent medical needs. As this compound progresses through late-stage clinical trials, the medical and scientific communities await with anticipation the potential for a new era in the treatment of infections caused by this formidable pathogen.

References

- 1. New antibiotic class shows promise against drug-resistant bacteria | Ineos Oxford Institute [ineosoxford.ox.ac.uk]

- 2. Roche Advances Novel Antibiotic Targeting Superbug into Phase 3 Trials [pharma-industry-review.com]

- 3. labiotech.eu [labiotech.eu]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound: an antibiotic with a new mechanism of action against carbapenem-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound shows promise in the fight against antibacterial resistance [clinicaltrialsarena.com]

- 7. Roche to launch phase 3 trial for new antibiotic targeting Acinetobacter baumannii | CIDRAP [cidrap.umn.edu]

- 8. Explainer: A new antibiotic class has been discovered – how excited should we get? | News | Chemistry World [chemistryworld.com]

- 9. msbchem.com [msbchem.com]

- 10. bizgeniusapp.com [bizgeniusapp.com]

- 11. researchgate.net [researchgate.net]

- 12. bstquarterly.com [bstquarterly.com]

- 13. Roche takes new antibiotic into phase 3 for 'urgent threat' | pharmaphorum [pharmaphorum.com]

- 14. This compound: an antibiotic with a new mechanism of action against carbapenem-resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. 2131. Activity of the Novel Antibiotic this compound (RG6006) against Clinical Acinetobacter Isolates from China - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound: a novel tethered macrocyclic peptide antibiotic that kills carbapenem‐resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 18. the-innovation.org [the-innovation.org]

Zosurabalpin's Novel Assault on Carbapenem-Resistant Acinetobacter baumannii: A Technical Guide to its Mechanism of Action

For Immediate Release

Basel, Switzerland – November 8, 2025 – This technical guide provides an in-depth analysis of the mechanism of action of zosurabalpin, a pioneering antibiotic demonstrating potent activity against the critically threatening pathogen, Carbapenem-Resistant Acinetobacter baumannii (CRAB). This document is intended for researchers, scientists, and drug development professionals engaged in the battle against antimicrobial resistance.

Acinetobacter baumannii, particularly its carbapenem-resistant strains, poses a significant global health threat, often leading to severe and difficult-to-treat nosocomial infections.[1][2] this compound, a first-in-class tethered macrocyclic peptide, offers a novel therapeutic strategy by targeting a fundamental process in the bacterium's physiology – the transport of lipopolysaccharide (LPS).[2][3]

Core Mechanism: Inhibition of the LptB2FGC Complex and Disruption of LPS Transport

This compound's primary mechanism of action is the inhibition of the LptB2FGC complex, a crucial component of the LPS transport machinery in A. baumannii.[3][4][5] This complex is responsible for the extraction of LPS from the inner membrane and its subsequent transport to the outer membrane, a process vital for the integrity and function of the bacterial cell envelope.[1][2]

By binding to a composite site formed by the Lpt transporter and its LPS substrate, this compound effectively stalls the transport process.[6] This leads to the toxic accumulation of LPS in the inner membrane, disrupting cellular homeostasis and ultimately resulting in bacterial cell death.[1][7] This unique mode of action circumvents existing resistance mechanisms that affect many current antibiotics.[2]

Signaling Pathway of LPS Transport and this compound's Point of Interruption

The transport of LPS is a multi-step process involving a protein bridge that spans the periplasm. This compound's inhibition of the LptB2FGC complex is the critical event that halts this essential pathway.

Quantitative Analysis of this compound's Efficacy

This compound has demonstrated potent in vitro and in vivo activity against a broad range of CRAB clinical isolates. The following tables summarize the key quantitative data.

In Vitro Susceptibility of Acinetobacter baumannii to this compound

| Organism/Isolate Panel | No. of Isolates | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) | Comparator MIC90 (mg/L) |

| A. baumannii-calcoaceticus complex | 450 | 0.015 - >16 | 0.12-0.25 | 0.25-1 | N/A |

| Carbapenem-Resistant A. baumannii (CRAB) | 356 | 0.03 - 4 | 0.12-0.5 | 0.25-1 | N/A |

| Multidrug-Resistant A. baumannii | 129 | N/A | N/A | 1 | Tigecycline: 8, Colistin: >16, Meropenem: >16[1][7] |

Data compiled from studies using cation-adjusted Mueller Hinton broth (CA-MHB), in some cases supplemented with 20% human or horse serum.[8]

In Vivo Efficacy of this compound in Murine Infection Models

| Infection Model | Mouse Strain | Treatment Regimen (Total Daily Dose) | Bacterial Load Reduction (log10 CFU) | Reference |

| Pneumonia (Pan-drug-resistant isolate) | Neutropenic | 360 mg/kg/day | >5 | [1][7] |

| Thigh Infection (MDR isolate) | Neutropenic | 30 mg/kg (q4h for 24h) | >4 | |

| Sepsis (MDR isolate) | Immunocompetent | 0.1 - 0.3 mg/kg (at 1h and 5h post-infection) | Complete protection |

Pharmacokinetic Properties of this compound

| Parameter | Value |

| Clearance | 51 mL/min/kg |

| Volume of Distribution | 0.7 L/kg |

| Terminal Half-life | 0.3 hours |

| Protein Binding (unbound fraction) | 37% |

Pharmacokinetic data were determined in mouse models.[1][2]

Key Experimental Methodologies

A comprehensive understanding of this compound's mechanism of action was achieved through a series of key experiments. The following provides an overview of the methodologies employed.

Experimental Workflow for this compound's Discovery and Characterization

Minimum Inhibitory Concentration (MIC) Determination

-

Method: Broth microdilution according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Medium: Cation-adjusted Mueller-Hinton broth (CA-MHB), often supplemented with 20% human or horse serum to improve accuracy.[8]

-

Procedure: A standardized inoculum of A. baumannii is added to a series of wells containing twofold serial dilutions of this compound. The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth after incubation.

Murine Pneumonia Model

-

Animal Model: Typically, immunocompromised (neutropenic) mice are used to establish a robust infection.[1][7]

-

Infection: Mice are anesthetized and intranasally or intratracheally inoculated with a suspension of a pan-drug-resistant A. baumannii strain.[8][9]

-

Treatment: this compound is administered, usually subcutaneously, at various dosing regimens starting a few hours post-infection.

-

Endpoint: At 24 hours post-treatment, mice are euthanized, and the bacterial burden in the lungs is quantified by plating homogenized lung tissue and counting colony-forming units (CFU).

In Vitro LPS Transport Assay

-

Principle: This assay monitors the transfer of LPS from proteoliposomes containing the reconstituted LptB2FGC complex to a periplasmic acceptor protein (e.g., LptA).

-

Procedure:

-

The LptB2FGC complex is purified and reconstituted into liposomes.

-

These proteoliposomes are incubated with a fluorescently or radioactively labeled LPS precursor.

-

The acceptor protein, LptA, is added to the reaction mixture along with ATP to initiate transport.

-

The transfer of labeled LPS to LptA is quantified, often by gel electrophoresis and autoradiography or fluorescence detection.

-

The assay is performed in the presence and absence of this compound to determine its inhibitory effect on LPS transport.

-

Conclusion

This compound represents a significant advancement in the fight against CRAB. Its novel mechanism of action, potent efficacy, and favorable preclinical safety profile make it a promising candidate for further clinical development. This technical guide provides a comprehensive overview of the scientific evidence supporting the unique mechanism by which this compound targets and kills this formidable pathogen. Continued research and clinical evaluation are crucial to realizing the full therapeutic potential of this new class of antibiotics.

References

- 1. A Mouse Model of Acinetobacter baumannii-Associated Pneumonia Using a Clinically Isolated Hypervirulent Strain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Treatment Options against Carbapenem-Resistant Acinetobacter baumannii Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: an antibiotic with a new mechanism of action against carbapenem-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mouse pneumonia model by Acinetobacter baumannii multidrug resistant strains: Comparison between intranasal inoculation, intratracheal instillation and oropharyngeal aspiration techniques | PLOS One [journals.plos.org]

- 5. researchgate.net [researchgate.net]

- 6. A new antibiotic traps lipopolysaccharide in its intermembrane transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. 2024.sci-hub.st [2024.sci-hub.st]

- 9. jwatch.org [jwatch.org]

Zosurabalpin: A Technical Guide to its Molecular Structure and Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zosurabalpin (RG6006) is a first-in-class tethered macrocyclic peptide (MCP) antibiotic with potent and specific activity against carbapenem-resistant Acinetobacter baumannii (CRAB), a pathogen designated as a critical priority by the World Health Organization.[1][2] This document provides a detailed technical overview of the molecular structure of this compound, the experimental methodologies employed in its discovery and characterization, and quantitative data supporting its preclinical profile. Its novel mechanism of action, which involves the inhibition of the lipopolysaccharide (LPS) transporter complex LptB2FGC, represents a significant advancement in the fight against multidrug-resistant Gram-negative bacteria.[3][4][5]

Molecular Structure and Physicochemical Properties

This compound is a structurally complex synthetic organic molecule. Its macrocyclic peptide architecture is a key determinant of its biological activity.

Chemical and Physical Data

The fundamental properties of the this compound molecule are summarized below. This data is crucial for understanding its behavior in biological systems and for further medicinal chemistry efforts.

| Property | Value | Citation(s) |

| Molecular Formula | C₄₃H₅₀N₈O₅S | [6][7][8] |

| Molecular Weight | 790.97 g/mol | [8][9][10] |

| Exact Mass | 790.3600 Da | [7] |

| CAS Number | 2379336-76-0 | [5][6][9] |

| Class | Tethered Macrocyclic Peptide (MCP) | [11][12][13] |

| Appearance | White to off-white solid | [9] |

Structural Identifiers

For unambiguous identification and computational modeling, the following structural identifiers are provided.

| Identifier Type | Value | Citation(s) |

| IUPAC Name | 4-[(11S,14S,17S)-14-(4-aminobutyl)-11-(3-aminopropyl)-17-(1H-indol-3-ylmethyl)-16-methyl-12,15,18-trioxo-2-thia-4,10,13,16,19-pentazatricyclo[19.4.0.0³,⁸]pentacosa-1(25),3(8),4,6,21,23-hexaen-22-yl]benzoic acid | [6][8] |

| SMILES | CN1--INVALID-LINK--N--INVALID-LINK--CCCCN)CCCN)C=CC=N3)C4=CC=C(C=C4)C(=O)O">C@HCC5=CNC6=CC=CC=C65 | [6][8][14] |

| InChI Key | NJFUXFYUHIHHOJ-FSEITFBQSA-N | [8] |

In Vitro Activity

This compound's potent activity is specific to Acinetobacter species. The minimum inhibitory concentration (MIC) is a critical measure of its efficacy.

| Parameter | Value | Condition | Citation(s) |

| MIC₅₀ / MIC₉₀ | 0.12 / 0.25 µg/mL | vs. A. baumannii-calcoaceticus complex (n=133) in Cation-Adjusted Mueller Hinton Broth (CAMHB) + 20% horse serum | [15][16] |

| MIC₅₀ / MIC₉₀ | 0.25 / 0.5 µg/mL | vs. A. baumannii-calcoaceticus complex (n=133) in CAMHB + 20% human serum | [15][16] |

| MIC Range | 0.12 - 1.0 mg/L | vs. CRAB isolates | [17] |

| MIC₉₀ | 1 mg/L | vs. 129 resistant A. baumannii clinical isolates | [15] |

Experimental Protocols

The discovery and characterization of this compound involved a multi-stage process, from initial screening to detailed structural biology.

Hit Identification: Whole-Cell Phenotypic Screening

The initial discovery of the macrocyclic peptide class to which this compound belongs was achieved through a large-scale, high-throughput phenotypic screen.

-

Library: A collection of 44,985 synthetic tethered macrocyclic peptides (MCPs) from Tranzyme Pharma was used.[13][15][18]

-

Assay Principle: The screen was a whole-cell growth inhibition assay designed to identify compounds with antibacterial activity against a panel of human pathogens.

-

Bacterial Strains: The primary screen included a collection of type strains, including Acinetobacter baumannii ATCC 19606.[13]

-

Methodology:

-

Bacterial cultures were grown to a logarithmic phase.

-

Cultures were diluted to a final inoculum of approximately 5 x 10⁵ CFU/mL in 96-well or 384-well microtiter plates containing the test compounds at desired concentrations.[19]

-

Plates were incubated for 20 to 24 hours for Acinetobacter isolates.[19]

-

Bacterial growth was assessed by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀).[19]

-

The Minimum Inhibitory Concentration (MIC) was determined as the lowest compound concentration that inhibited bacterial growth. For MCPs, which sometimes exhibited a "trailing" phenomenon (partial inhibition over a range of concentrations), the MIC was recorded as the concentration causing at least an 80% reduction in growth compared to the control.[19]

-

-

Outcome: This screen identified an initial hit compound, RO7036668, which possessed an l-Orn-l-Orn-l-N-Me-Trp subunit and showed an MIC of 4 mg/L against A. baumannii.[13]

Lead Optimization and Medicinal Chemistry

Following the identification of the initial hit, a systematic medicinal chemistry campaign was undertaken to improve potency, selectivity, and pharmacokinetic properties.

-

Strategy: Structure-activity relationship (SAR) studies were conducted by modifying the macrocycle. This included replacing amino acid residues (e.g., L-Orn with L-Lys) and altering aromatic substitutions.[15]

-

Key Intermediate: An intermediate lead, RO7075573, was developed with significantly improved potency (MIC ≤0.06 – 0.5 µg/ml) against a broad panel of A. baumannii strains.[15]

-

Addressing Toxicity: RO7075573 showed significant toxicity in rats.[15] An in-house rat plasma precipitation assay was developed to screen for compounds with reduced off-target liabilities.[12]

-

Selection of this compound: This optimization process led to the synthesis of this compound, an amphoteric benzoic acid derivative. It retained strong antibacterial activity (MIC: 0.25 mg/L) while demonstrating markedly improved tolerability, making it a viable clinical candidate.[15][18]

Mechanism of Action Determination

The novel mechanism of action was elucidated through genetic and biochemical studies.

-

Resistance Studies: Spontaneous resistance was induced in A. baumannii by exposing the bacteria to incrementally increasing concentrations of this compound.[3][18]

-

Genomic Sequencing: The genomes of the resistant mutants were sequenced to identify mutations. Analysis revealed 28 different mutations in the gene encoding LptF and two unique mutations in the gene for LptG.[3][18]

-

Target Identification: LptF and LptG are core components of the LptB2FGC complex, an essential transporter responsible for moving lipopolysaccharide (LPS) from the inner to the outer membrane of Gram-negative bacteria. This strongly indicated that the LptB2FGC complex was the molecular target of this compound.[3][18]

Structural Elucidation by Cryo-Electron Microscopy (Cryo-EM)

To visualize the molecular interactions between this compound, its target, and the native substrate, high-resolution cryo-EM was employed.

-

Sample Preparation:

-

The LptB2FG complex from Acinetobacter baylyi was overexpressed and purified.[20]

-

The purified protein complex was reconstituted into a detergent micelle or lipid nanodisc environment to maintain its structural integrity outside of the native membrane.

-

The complex was incubated with both its natural substrate, LPS, and this compound (or a close analogue) to form a ternary complex.[18]

-

-

Cryo-EM Grid Preparation: The solution containing the ternary complex was applied to an EM grid, blotted to create a thin film, and plunge-frozen in liquid ethane to vitrify the sample.

-

Data Collection & Processing:

-

Images of the frozen, hydrated particles were collected using a transmission electron microscope equipped with a direct electron detector.

-

Advanced image processing software was used to perform particle picking, 2D classification, 3D reconstruction, and refinement to generate a high-resolution 3D map of the complex.

-

-

Structural Finding: The cryo-EM structure revealed that this compound traps the LptB2FG complex in a conformation where it is bound to LPS. The antibiotic binds to a composite site formed by both the transporter protein and the LPS molecule, effectively jamming the transporter and preventing the release of LPS, leading to its toxic accumulation in the inner membrane and subsequent cell death.[21]

Workflow and Pathway Diagrams

Visual representations of the experimental processes provide a clear understanding of the logical flow from discovery to characterization.

Caption: The discovery workflow for this compound, from initial high-throughput screening to structural elucidation.

Caption: Mechanism of action of this compound, illustrating the inhibition of the LptB2FGC complex.

References

- 1. This compound: Antibiotic against Drug-Resistant Bacteria - Civilsdaily [civilsdaily.com]

- 2. This compound shows promise in the fight against antibacterial resistance [clinicaltrialsarena.com]

- 3. infezmed.it [infezmed.it]

- 4. researchgate.net [researchgate.net]

- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. This compound | C43H50N8O5S | CID 148636827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medkoo.com [medkoo.com]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound | Acinetobacter baumannii antibiotic | TargetMol [targetmol.com]

- 11. New antibiotic class shows promise against drug-resistant bacteria | Ineos Oxford Institute [ineosoxford.ox.ac.uk]

- 12. msbchem.com [msbchem.com]

- 13. A novel antibiotic class targeting the lipopolysaccharide transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]

- 15. This compound: an antibiotic with a new mechanism of action against carbapenem-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. jwatch.org [jwatch.org]

- 18. This compound: a novel tethered macrocyclic peptide antibiotic that kills carbapenem‐resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. A new antibiotic traps lipopolysaccharide in its intermembrane transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Initial In-Vitro Studies of Zosurabalpin

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the foundational in-vitro research on Zosurabalpin, a first-in-class antibiotic targeting carbapenem-resistant Acinetobacter baumannii (CRAB). It details the compound's mechanism of action, antimicrobial efficacy, and resistance profile, supported by quantitative data, detailed experimental protocols, and explanatory diagrams.

Core Mechanism of Action: Inhibition of Lipopolysaccharide Transport

This compound, a tethered macrocyclic peptide (MCP), exhibits a novel mechanism of action by disrupting the integrity of the bacterial outer membrane.[1][2] It selectively targets the lipopolysaccharide (LPS) transport machinery in Acinetobacter baumannii.[1][3][4][5] Specifically, this compound inhibits the LptB2FGC complex, a protein bridge essential for moving LPS from the inner membrane to the outer membrane.[1][3][4][6][7]

The inhibition of this complex blocks the extraction and transport of LPS, leading to the toxic accumulation of LPS precursors within the inner membrane.[3][4][5] This disruption of the outer membrane biogenesis is ultimately lethal to the bacterium.[1][2][3][7] The drug appears to bind to a composite site formed by both the Lpt transporter and its LPS substrate.[3] Gene sequencing of resistant mutants has identified mutations in the genes encoding LptF and LptG, further confirming the LptB2FGC complex as the molecular target.[2][3][8][9]

In-Vitro Antimicrobial Efficacy

This compound demonstrates potent and selective activity against Acinetobacter spp., particularly carbapenem-resistant Acinetobacter baumannii-calcoaceticus complex (ABC) isolates.[3][10][11] It shows significantly lower MIC values compared to last-resort antibiotics like tigecycline and colistin.[3][7] The drug is notably inactive against other common pathogens such as Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Staphylococcus aureus, highlighting its narrow spectrum.[12]

| Isolate Panel | Number of Isolates | Medium Supplement | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference |

| Acinetobacter spp. (China, 2021) | 150 | 20% Horse Serum | 0.12 | 0.5 | 0.015 - 8 | [3][10][11] |

| Acinetobacter spp. (China, 2021) | 150 | 20% Human Serum | 0.25 | 1 | 0.03 - 8 | [3][10][11] |

| A. baumannii-calcoaceticus complex | 133 | 20% Horse Serum | 0.12 | 0.25 | 0.015 - 1 | [3][10][11] |

| A. baumannii-calcoaceticus complex | 133 | 20% Human Serum | 0.25 | 0.5 | 0.03 - 1 | [3][10][11] |

| Resistant/Multidrug-Resistant A. baumannii | 129 | Not Specified | - | 1 | - | [3][7] |

| Carbapenem-Resistant A. baumannii (CRAB) | - | Not Specified | - | - | 0.12 - 1.0 | [12] |

| Antibiotic | Number of Isolates | MIC₉₀ (mg/L) | Reference |

| This compound | 129 | 1 | [3][7] |

| Tigecycline | 129 | 8 | [3][7] |

| Colistin | 129 | >16 | [3][7] |

| Meropenem | 129 | >16 | [3][7] |

In-Vitro Time-Kill Kinetics

Time-kill assays reveal that this compound is bactericidal, achieving a ≥3-log₁₀ (99.9%) reduction in colony-forming units (CFU).[3][13] However, it exhibits relatively slow killing kinetics, requiring 12 hours or more to reach this bactericidal threshold against all tested CRAB isolates.[3][13] Encouragingly, no bacterial regrowth was observed at concentrations of 8x or 16x MIC, depending on the strain, over a 24-hour period.[3][13]

| Parameter | Observation | Reference |

| Bactericidal Activity | Achieved ≥99.9% (≥3 log₁₀) CFU reduction in all 8 CRAB isolates tested. | [3][13] |

| Killing Kinetics | Relatively slow, requiring ≥12 hours to achieve bactericidal effect. | [3][13] |

| Lowest Bactericidal Conc. | 4x to 32x MIC, depending on the isolate. | [13] |

| Bacterial Regrowth | No regrowth observed at concentrations ≥8x or ≥16x MIC. | [3][13] |

Resistance Profile

Initial in-vitro studies indicate a low frequency of spontaneous resistance to this compound.

-

Spontaneous Mutation Frequency: The frequency of spontaneous mutations conferring resistance ranged from 10⁻⁷ to <10⁻⁹ at concentrations of 4x to 16x the MIC.[12]

-

Genetic Basis of Resistance: Resistance is primarily associated with mutations in genes encoding components of the LptB2FGC complex.[3][9] Studies inducing resistance found 28 different mutations in the gene for LptF and two unique mutations in the gene for LptG.[2][3]

-

Cross-Resistance: No cross-resistance was observed with colistin or meropenem in the selected A. baumannii strains.[12]

Detailed Experimental Protocols

The in-vitro potency of this compound was determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).[10][11]

-

Preparation: A bacterial inoculum is prepared and standardized.

-

Medium: Cation-Adjusted Mueller-Hinton Broth (CA-MHB) is used as the primary growth medium.

-

Supplementation: Due to issues with aberrant readings and trailing endpoints in CA-MHB alone, the medium is supplemented with either 20% human serum (HS) or 20% horse serum (HoS) to ensure accurate MIC determination.[3][10][11][14]

-

Assay: Serial two-fold dilutions of this compound are prepared in 96-well microtiter plates. The standardized bacterial inoculum is added to each well.

-

Incubation: Plates are incubated under appropriate atmospheric and temperature conditions.

-

Reading: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

The molecular targets of this compound were identified by generating and analyzing resistant mutants.[2][3]

-

Exposure: Wild-type A. baumannii strains are cultured in a medium containing gradually increasing concentrations of this compound. This selective pressure encourages the growth of spontaneous resistant mutants.[2][3]

-

Isolation: Colonies that grow at higher antibiotic concentrations are isolated.

-

Gene Sequencing: The genomic DNA of the resistant isolates is extracted. Key genes, particularly those associated with the LPS transport system, are sequenced.[2][3]

-

Analysis: The sequences from the resistant mutants are compared to the wild-type sequence to identify mutations. Mutations were consistently found in the genes encoding LptF and LptG.[2][3]

References

- 1. researchgate.net [researchgate.net]

- 2. This compound: a novel tethered macrocyclic peptide antibiotic that kills carbapenem‐resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: an antibiotic with a new mechanism of action against carbapenem-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: an antibiotic with a new mechanism of action against carbapenem-resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. infezmed.it [infezmed.it]

- 6. Novel antibiotic class shows promise against carbapenem-resistant Acinetobacter | CIDRAP [cidrap.umn.edu]

- 7. researchgate.net [researchgate.net]

- 8. New antibiotic against multi-drug resistant bacteria [the-innovation.org]

- 9. the-innovation.org [the-innovation.org]

- 10. academic.oup.com [academic.oup.com]

- 11. 2131. Activity of the Novel Antibiotic this compound (RG6006) against Clinical Acinetobacter Isolates from China - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jwatch.org [jwatch.org]

- 13. academic.oup.com [academic.oup.com]

- 14. ihma.com [ihma.com]

preclinical data on Zosurabalpin efficacy

An In-depth Technical Guide to the Preclinical Efficacy of Zosurabalpin

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a first-in-class tethered macrocyclic peptide (MCP) antibiotic with a novel mechanism of action against Carbapenem-Resistant Acinetobacter baumannii (CRAB), a pathogen designated as a 'Priority 1' critical threat by the World Health Organization.[1] This document provides a comprehensive overview of the preclinical data supporting the efficacy of this compound, focusing on its mechanism of action, in vitro activity, and in vivo efficacy in animal models.

Mechanism of Action: Inhibition of Lipopolysaccharide (LPS) Transport

This compound exerts its bactericidal effect by targeting and inhibiting the LptB2FGC complex, a crucial component of the lipopolysaccharide (LPS) transport machinery in Gram-negative bacteria.[2][3][4] The Lpt system is responsible for transporting LPS molecules from the inner membrane to the outer membrane, a process essential for maintaining the integrity of the bacterial outer membrane.[5]

By binding to the LptB2FGC complex, this compound blocks the transport of LPS, leading to its toxic accumulation in the inner membrane and ultimately causing cell death.[2][4] This unique mechanism of action means that this compound is not affected by existing resistance mechanisms.[6][7] Studies on spontaneous resistance have identified mutations in the genes encoding LptF and LptG, further confirming the LptB2FGC complex as the primary target.[2][8]

In VitroEfficacy

This compound has demonstrated potent in vitro activity against a large number of clinical isolates of Acinetobacter baumannii, including multidrug-resistant (MDR) and carbapenem-resistant (CRAB) strains.[2][9]

Data Presentation: Minimum Inhibitory Concentration (MIC)

| Isolate Collection | N | Medium Supplement | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Comparator MIC₉₀ (µg/mL) |

| Resistant/MDR A. baumannii[2][10] | 129 | Not Specified | - | 1 | - | Tigecycline: 8Colistin: >16Meropenem: >16 |

| Acinetobacter spp. (China, 2021)[2][11][12] | 150 | 20% Horse Serum | 0.12 | 0.5 | 0.015 - 8 | - |

| Acinetobacter spp. (China, 2021)[2][11][12] | 150 | 20% Human Serum | 0.25 | 1 | 0.03 - 8 | - |

| A. baumannii-calcoaceticus complex[2][9] | 133 | 20% Horse Serum | 0.12 | 0.25 | 0.015 - 1 | - |

| A. baumannii-calcoaceticus complex[2][9] | 133 | 20% Human Serum | 0.25 | 0.5 | 0.03 - 1 | - |

| A. baumannii-calcoaceticus complex (2022-23)[13] | 450 | 20% Horse Serum | 0.12 | 0.25 | 0.015 - 2 | - |

| A. baumannii-calcoaceticus complex (2022-23)[13] | 450 | 20% Human Serum | 0.25 | 1 | 0.03 - 4 | - |

Bactericidal Activity

In time-kill assays, this compound demonstrated bactericidal activity, achieving a ≥3-log10 CFU reduction (≥99.9% killing) against all eight CRAB isolates tested.[2][9] The killing kinetics were noted to be relatively slow, requiring ≥12 hours of exposure.[2][9]

Experimental Protocols: MIC Determination

The minimum inhibitory concentrations (MICs) were determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[12][13]

-

Medium : Cation-adjusted Mueller-Hinton Broth (CA-MHB) was used as the base medium.[12][13]

-

Supplementation : Due to trailing and skipped-well phenomena observed in CA-MHB alone, the medium was supplemented with either 20% heat-inactivated horse serum (HoS) or 20% human serum (HS) to ensure accurate MIC readings.[11][12][13]

-

Inoculum : A standardized bacterial inoculum was prepared and added to microtiter plates containing serial twofold dilutions of this compound.

-

Incubation : Plates were incubated at 35°C for 16-20 hours.

-

Reading : The MIC was defined as the lowest concentration of the antibiotic that completely inhibited visible growth (or caused a substantial reduction in growth).[13]

In VivoEfficacy

This compound has shown potent efficacy in various murine models of infection caused by pan-drug-resistant A. baumannii.[2][9]

Data Presentation: Efficacy and Pharmacokinetics

| Model Type | Key Findings | Reference |

| Efficacy | ||

| Neutropenic Mouse Pneumonia | Dose-independent bacterial load reductions.[2][9] >5-log₁₀ CFU decrease at the highest daily dose (360 mg/kg/day).[2][9] Reduced levels of bacteria in lungs.[14] | [2][9][14] |

| Sepsis Model | Prevented mortality in mice with bacteria-triggered sepsis.[14] | [14] |

| Femur/Lung Infection Models | Potent efficacy demonstrated.[2][9][15] | [2][9][15] |

| Pharmacokinetics (Mouse) | ||

| Clearance | 51 mL/min/kg (High) | [2][9][15] |

| Volume of Distribution | 0.7 L/kg (Low) | [2][9][15] |

| Terminal Half-life | 0.3 hours (Short) | [2][9][15] |

| Protein Binding | 37% unbound fraction (Moderate) | [2][9][15] |

Experimental Protocols: Neutropenic Mouse Pneumonia Model

The in vivo efficacy of this compound was evaluated in a well-established neutropenic mouse model of lung infection.[10]

-

Immunosuppression : Mice were rendered neutropenic by the administration of cyclophosphamide.

-

Infection : Mice were infected via intratracheal inoculation with a clinical isolate of pan-drug-resistant A. baumannii.[10]

-

Treatment Initiation : Treatment commenced 2 hours post-infection.[10]

-

Drug Administration : this compound was administered subcutaneously every 6 hours over a 24-hour period.[10] Comparator antibiotics, such as tigecycline, were administered every 12 hours.[10]

-

Efficacy Endpoint : The primary endpoint was the bacterial burden (CFU) in the infected lungs at the end of the 24-hour treatment period.

Conclusion

The preclinical data for this compound strongly support its development as a novel therapeutic agent for infections caused by CRAB. Its unique mechanism of action, potent in vitro activity against a broad range of resistant isolates, and significant in vivo efficacy in relevant animal models highlight its potential to address a critical unmet medical need.[3] The favorable pharmacokinetic profile, despite a short half-life, has proven effective in murine infection models, and Phase 1 clinical studies have shown it to be generally safe and well-tolerated.[3][15] Continued clinical development will be crucial to establish its role in treating invasive CRAB infections in humans.[2][3]

References

- 1. New antibiotic class shows promise against drug-resistant bacteria | Ineos Oxford Institute [ineosoxford.ox.ac.uk]

- 2. This compound: an antibiotic with a new mechanism of action against carbapenem-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: an antibiotic with a new mechanism of action against carbapenem-resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. researchgate.net [researchgate.net]

- 6. Roche to launch phase 3 trial for new antibiotic targeting Acinetobacter baumannii | CIDRAP [cidrap.umn.edu]

- 7. Novel antibiotic class shows promise against carbapenem-resistant Acinetobacter | CIDRAP [cidrap.umn.edu]

- 8. the-innovation.org [the-innovation.org]

- 9. infezmed.it [infezmed.it]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. 2131. Activity of the Novel Antibiotic this compound (RG6006) against Clinical Acinetobacter Isolates from China - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ihma.com [ihma.com]

- 14. This compound shows promise in the fight against antibacterial resistance [clinicaltrialsarena.com]

- 15. This compound: a novel tethered macrocyclic peptide antibiotic that kills carbapenem‐resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

Macrocyclic Peptide Antibiotics: A Technical Guide to Their Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the development of novel therapeutic agents. Macrocyclic peptides have emerged as a promising class of antibiotics due to their unique structural features, potent antimicrobial activity, and diverse mechanisms of action. This in-depth technical guide provides a comprehensive overview of the core properties of macrocyclic peptide antibiotics, intended for researchers, scientists, and drug development professionals. It details their mechanisms of action, summarizes key quantitative data on their efficacy, and provides detailed experimental protocols for their synthesis and evaluation. Visual diagrams of key signaling pathways and experimental workflows are included to facilitate a deeper understanding of this critical class of therapeutic agents.

Introduction

Macrocyclic peptides are a diverse class of molecules characterized by a ring structure composed of amino acid residues. This cyclic architecture confers several advantageous properties, including enhanced metabolic stability, high binding affinity and selectivity to targets, and the ability to disrupt biological membranes.[1][2] These attributes make them potent antimicrobial agents, capable of overcoming resistance mechanisms that have rendered conventional antibiotics ineffective. This guide will explore the key characteristics of several prominent macrocyclic peptide antibiotics, including daptomycin, vancomycin, teixobactin, murepavadin, and the immunosuppressant cyclosporine A, which also exhibits antifungal properties.

Mechanisms of Action

Macrocyclic peptide antibiotics employ a variety of mechanisms to exert their antimicrobial effects. These can be broadly categorized into membrane disruption, inhibition of cell wall synthesis, and targeting of specific cellular proteins.

Daptomycin: Membrane Disruption

Daptomycin is a cyclic lipopeptide antibiotic that exhibits potent bactericidal activity against a range of Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE).[2][3] Its mechanism of action is dependent on physiological concentrations of calcium ions and involves the disruption of the bacterial cell membrane's integrity.

Vancomycin Resistance: Target Modification

Vancomycin is a glycopeptide antibiotic that inhibits the synthesis of peptidoglycan, a critical component of the bacterial cell wall. It functions by binding to the D-Ala-D-Ala terminus of lipid II, a precursor molecule in peptidoglycan synthesis. Resistance to vancomycin in bacteria like Enterococcus faecium arises from the alteration of this target.

Teixobactin: Dual-Target Inhibition

Teixobactin is a novel macrocyclic peptide antibiotic with potent activity against Gram-positive bacteria, including resistant strains.[4] Its unique mechanism of action involves binding to two essential lipid precursors of the bacterial cell wall: lipid II (a peptidoglycan precursor) and lipid III (a teichoic acid precursor).[5] This dual-targeting strategy is believed to be a key reason for the low frequency of resistance development.

Murepavadin: Targeting Lipopolysaccharide Transport

Murepavadin is a peptidomimetic antibiotic that specifically targets Pseudomonas aeruginosa.[1] Its mechanism involves the inhibition of the lipopolysaccharide (LPS) transport protein D (LptD), which is essential for the assembly of the outer membrane in Gram-negative bacteria.[6]

Cyclosporine A: Immunosuppression and Antifungal Activity

Cyclosporine A is a cyclic peptide primarily used as an immunosuppressant to prevent organ transplant rejection.[7] It also exhibits antifungal activity.[8][9] Its immunosuppressive effect is mediated through the inhibition of calcineurin, a key enzyme in the T-cell activation pathway.

References

- 1. Antimicrobial Activity of Murepavadin Tested against Clinical Isolates of Pseudomonas aeruginosa from the United States, Europe, and China - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [In vitro activity of daptomycin against VRE and MRSA strains] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Daptomycin susceptibility of methicillin resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2minutemedicine.com [2minutemedicine.com]

- 5. In Vitro Antibacterial Activity of Teixobactin Derivatives on Clinically Relevant Bacterial Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pharmacytimes.com [pharmacytimes.com]

- 8. researchgate.net [researchgate.net]

- 9. Production of Cyclosporine A by Submerged Fermentation from a Local Isolate of Penicillium fellutanum - PMC [pmc.ncbi.nlm.nih.gov]

Zosurabalpin: A Deep Dive into its Spectrum of Activity Against Gram-Negative Bacteria

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Zosurabalpin (formerly RG6006) is a first-in-class tethered macrocyclic peptide antibiotic with a novel mechanism of action against the high-priority pathogen, carbapenem-resistant Acinetobacter baumannii (CRAB).[1][2][3] This technical guide provides a comprehensive overview of this compound's spectrum of activity, detailing its potent and specific action against A. baumannii while exploring its inactivity against other Gram-negative bacteria. The document summarizes key quantitative data, outlines experimental methodologies, and visualizes the underlying biological and experimental processes.

Spectrum of Activity: A Narrow Focus on Acinetobacter baumannii

This compound exhibits a narrow but potent spectrum of activity, primarily targeting Acinetobacter baumannii, including multidrug-resistant and carbapenem-resistant strains.[4][5] In stark contrast, it demonstrates no significant activity against other common Gram-negative pathogens such as Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa.[6][7] This high degree of selectivity is a key characteristic, potentially minimizing the impact on the gut microbiome compared to broad-spectrum antibiotics.[5]

Quantitative In Vitro Susceptibility

The in vitro potency of this compound against A. baumannii has been extensively evaluated using large panels of clinical isolates. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium, are summarized below.

| Organism/Isolate Panel | No. of Isolates | MIC50 (μg/mL) | MIC90 (μg/mL) | MIC Range (μg/mL) | Testing Conditions | Reference |

| Acinetobacter baumannii (CRAB) | 129 | - | 1.0 | - | - | [4][8] |

| Acinetobacter spp. (China, 2021) | 150 | 0.12 | 0.5 | 0.015 - 8 | CA-MHB + 20% Horse Serum | [4][9] |

| Acinetobacter spp. (China, 2021) | 150 | 0.25 | 1.0 | 0.03 - 8 | CA-MHB + 20% Human Serum | [4][9] |

| A. baumannii-calcoaceticus complex (China, 2021) | 133 | 0.12 | 0.25 | 0.015 - 1 | CA-MHB + 20% Horse Serum | [4][9] |

| A. baumannii-calcoaceticus complex (China, 2021) | 133 | 0.25 | 0.5 | 0.03 - 1 | CA-MHB + 20% Human Serum | [4][9] |

| A. baumannii-calcoaceticus complex (Global, 2022-2023) | 450 | 0.12 | 0.25 | 0.015 - 2 | CA-MHB + 20% Horse Serum | [10] |

| A. baumannii-calcoaceticus complex (Global, 2022-2023) | 450 | 0.25 | 1.0 | 0.03 - 4 | CA-MHB + 20% Human Serum | [10] |

| Carbapenem-Resistant A. baumannii | - | - | - | 0.12 - 1.0 | - | [6] |

MIC50/MIC90: The MIC required to inhibit the growth of 50% and 90% of isolates, respectively. CA-MHB: Cation-Adjusted Mueller-Hinton Broth.

Mechanism of Action: Inhibition of Lipopolysaccharide Transport

This compound's targeted activity stems from its unique mechanism of action: the inhibition of the lipopolysaccharide (LPS) transport machinery.[1] Specifically, it targets the LptB2FGC complex, an essential component responsible for transporting LPS from the inner bacterial membrane to the outer membrane.[3][5][11] By binding to this complex, this compound traps LPS in the periplasm, leading to its toxic accumulation within the cell and ultimately causing cell death.[7] This novel mechanism circumvents existing antibiotic resistance pathways.[7][12] The structural differences in the LptB2FGC complex between A. baumannii and other Gram-negative bacteria, such as E. coli, are thought to be the basis for this compound's narrow spectrum of activity.[4][13]

In Vivo Efficacy

Preclinical studies in murine models of infection have demonstrated the potent in vivo efficacy of this compound against CRAB. In models of pneumonia, sepsis, and thigh infections caused by pan-drug-resistant A. baumannii, this compound administration resulted in a significant, dose-dependent reduction in bacterial load.[4][6][13] In a neutropenic mouse pneumonia model, the highest daily dose of 360 mg/kg led to a greater than 5-log10 reduction in colony-forming units (CFU).[4][6] These findings underscore the potential of this compound for treating invasive CRAB infections.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The in vitro activity of this compound is primarily assessed by determining the MIC using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

-

Bacterial Isolate Preparation: Isolates of A. baumannii are cultured on appropriate agar plates overnight. Colonies are then suspended in a saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard.

-

Inoculum Preparation: The standardized bacterial suspension is further diluted in cation-adjusted Mueller-Hinton broth (CA-MHB) to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Drug Dilution: this compound is serially diluted in CA-MHB, often supplemented with 20% horse serum or human serum to account for potential protein binding effects, in 96-well microtiter plates.[9][10]

-

Inoculation and Incubation: Each well containing the drug dilution is inoculated with the prepared bacterial suspension. The plates are then incubated at 35-37°C for 16-20 hours.

-

MIC Reading: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Murine Infection Models

The in vivo efficacy of this compound is evaluated in various mouse models of infection, such as pneumonia or sepsis models.

-

Animal Model: Immunocompromised mice (e.g., neutropenic) are often used to establish a robust infection.

-

Infection Induction: A lethal or sublethal dose of a well-characterized CRAB strain is administered to the mice via an appropriate route (e.g., intratracheal for pneumonia, intravenous for sepsis).

-

Treatment: At a specified time post-infection, treatment with this compound or a vehicle control is initiated. The drug is typically administered subcutaneously or intravenously at various doses and frequencies.[8]

-

Monitoring and Endpoint: Mice are monitored for signs of illness and survival. At a predetermined endpoint, tissues (e.g., lungs, spleen) or blood are collected to determine the bacterial burden (CFU counts).

-

Data Analysis: The efficacy of this compound is determined by comparing the bacterial load or survival rates in the treated groups to the control group.

Resistance Mechanisms

While this compound circumvents existing resistance mechanisms, the potential for the development of resistance has been investigated. Spontaneous resistance in A. baumannii has been associated with mutations in the genes encoding components of the LptB2FGC complex, particularly lptF and lptG.[7][13] Additionally, mutations related to LPS synthesis (lpxM) and efflux pump regulators (adeRS) have been identified.[4] The frequency of spontaneous resistance to this compound has been reported to be in the range of 10-7 to <10-9 at 4x to 16x the MIC.[6]

Conclusion

This compound represents a significant advancement in the fight against antimicrobial resistance, offering a potent and selective therapeutic option for infections caused by CRAB. Its novel mechanism of action, centered on the disruption of LPS transport, provides a powerful tool against a pathogen for which new treatments are urgently needed. The comprehensive in vitro and in vivo data generated to date strongly support its continued clinical development. Further research will be crucial to fully understand its clinical potential, long-term efficacy, and the evolution of any potential resistance.

References

- 1. Novel antibiotic class shows promise against carbapenem-resistant Acinetobacter | CIDRAP [cidrap.umn.edu]

- 2. msbchem.com [msbchem.com]

- 3. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]

- 4. This compound: an antibiotic with a new mechanism of action against carbapenem-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New antibiotic class shows promise against drug-resistant bacteria | Ineos Oxford Institute [ineosoxford.ox.ac.uk]

- 6. jwatch.org [jwatch.org]

- 7. This compound: a novel tethered macrocyclic peptide antibiotic that kills carbapenem‐resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ihma.com [ihma.com]

- 11. fiercebiotech.com [fiercebiotech.com]

- 12. A Novel Molecule to Tackle Drug-Resistant Bugs | The Scientist [the-scientist.com]

- 13. infezmed.it [infezmed.it]

Zosurabalpin: A Technical Whitepaper on Early-Phase Clinical Trial Results and Preclinical Profile of a Novel Antibiotic Targeting Carbapenem-Resistant Acinetobacter baumannii

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the early-stage development of zosurabalpin, a first-in-class antibiotic agent. This compound is a tethered macrocyclic peptide that has shown significant promise in addressing the critical threat of carbapenem-resistant Acinetobacter baumannii (CRAB), a pathogen designated as a "priority 1" concern by the World Health Organization.[1][2] This whitepaper consolidates available preclinical data and early-phase clinical trial results, focusing on quantitative data, detailed experimental methodologies, and the elucidation of its novel mechanism of action.

Executive Summary

This compound represents a significant breakthrough in the fight against antimicrobial resistance. It exhibits potent and selective activity against Acinetobacter baumannii, including multidrug-resistant and pan-drug-resistant strains.[3][4] Its unique mechanism of action, the inhibition of the lipopolysaccharide (LPS) transport machinery, circumvents existing resistance mechanisms.[4][5] Preclinical studies have demonstrated in vitro efficacy against a broad panel of clinical isolates and robust in vivo activity in murine models of infection.[3][4] Early clinical data from Phase 1 trials in healthy volunteers indicate that this compound is safe and well-tolerated, with a pharmacokinetic profile that supports further clinical development.[3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and early clinical evaluations of this compound.

Table 1: In Vitro Susceptibility of Acinetobacter baumannii to this compound

| Isolate Collection | Number of Isolates | Testing Conditions | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference |

| Multidrug-resistant clinical isolates | 129 | - | - | 1 | - | [3] |

| Acinetobacter spp. from China (2021) | 150 | Mueller Hinton Broth + 20% Horse Serum | 0.12 | 0.5 | 0.015 - 8 | [3] |

| Acinetobacter spp. from China (2021) | 150 | Mueller Hinton Broth + 20% Human Serum | 0.25 | 1 | 0.03 - 8 | [3] |

| A. baumannii-calcoaceticus complex | 133 | Mueller Hinton Broth + 20% Horse Serum | 0.12 | 0.25 | - | [3] |

| A. baumannii-calcoaceticus complex | 133 | Mueller Hinton Broth + 20% Human Serum | 0.25 | 0.5 | - | [3] |

Table 2: In Vivo Efficacy of this compound in Murine Infection Models

| Infection Model | Bacterial Strain | Treatment Regimen | Efficacy Endpoint | Result | Reference |

| Neutropenic mouse pneumonia | Pan-drug-resistant A. baumannii | 360 mg/kg/day | Bacterial load reduction in lungs | >5-log10 CFU decrease | [3] |

| Sepsis | CRAB strains | Not specified | Survival | Prevented death | [6] |

| Femur/Lung infections | CRAB strains | Not specified | Bacterial load reduction | Dose-independent reductions | [3] |

| Neutropenic murine thigh and lung models | 6 A. baumannii strains (MIC range 0.125 - 8 mg/L) | 2 or 3 dose levels over 48 hours | Bacterial burden | Sustained suppression of growth | [7] |

Table 3: Phase 1 Clinical Trial Data in Healthy Volunteers

| Parameter | Value | Reference |

| Number of Participants | 64 | [3] |

| Dose Range (single intravenous) | 10 mg to 2000 mg | [3] |

| Primary Adverse Effect | Mild, dose-dependent, reversible infusion-related reactions | [3] |

Table 4: Preclinical Pharmacokinetic Profile of this compound

| Parameter | Value | Species | Reference |

| Clearance | 51 mL/min/kg | Mouse | [3] |

| Volume of Distribution | 0.7 L/kg | Mouse | [3] |

| Half-life | 0.3 hours | Mouse | [3] |

| Protein Binding (unbound fraction) | 37% | Not specified | [3] |

Mechanism of Action: Inhibition of Lipopolysaccharide Transport

This compound employs a novel mechanism of action by targeting the lipopolysaccharide (LPS) transport machinery, specifically the LptB2FGC complex, which is essential for the integrity of the outer membrane of Gram-negative bacteria.[4][5] This targeted inhibition leads to the accumulation of LPS in the inner membrane, resulting in cellular stress and ultimately bacterial death.[3]

Signaling Pathway of this compound's Action

Caption: this compound inhibits the LptB2FGC complex, disrupting LPS transport and causing cell death.

Experimental Protocols

This section details the methodologies employed in the key preclinical studies of this compound.

In Vitro Susceptibility Testing

-

Methodology: Minimum Inhibitory Concentrations (MICs) were determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

-

Media: Cation-adjusted Mueller-Hinton broth (CAMHB) was used as the base medium. For a subset of experiments, the medium was supplemented with 20% heat-inactivated horse serum or 20% human serum to account for potential protein binding effects.

-

Isolates: A diverse panel of clinical isolates of Acinetobacter baumannii and other Acinetobacter species were tested, including carbapenem-resistant and multidrug-resistant strains.

-

Incubation: Microtiter plates were incubated at 35°C for 16-20 hours in ambient air.

-

Endpoint Determination: The MIC was defined as the lowest concentration of this compound that completely inhibited visible bacterial growth.

In Vivo Efficacy Models

-

Animal Model: Female ICR (CD-1) mice, typically 5-6 weeks old, were used.[8]

-

Immunosuppression: Mice were rendered neutropenic by intraperitoneal injections of cyclophosphamide. A common regimen involves two doses: 150 mg/kg administered four days prior to infection and 100 mg/kg one day before infection.[8]

-

Infection: A bacterial suspension of a clinical CRAB isolate was injected into the thigh muscle of the mice. The inoculum was typically prepared to deliver approximately 10^6 to 10^7 colony-forming units (CFU) per thigh.[9]

-

Treatment: this compound was administered subcutaneously or intravenously at various dosing regimens, typically starting 2 hours post-infection.

-

Efficacy Assessment: At 24 and 48 hours post-infection, mice were euthanized, and the thigh muscles were aseptically removed and homogenized. Serial dilutions of the homogenates were plated on appropriate agar to determine the bacterial load (CFU/thigh). Efficacy was measured as the log10 reduction in CFU compared to untreated controls.[9]

-

Animal Model and Immunosuppression: Similar to the thigh infection model, neutropenic female mice were used.

-

Infection: Mice were anesthetized, and a pan-drug-resistant A. baumannii isolate was administered via intratracheal inoculation to establish a lung infection.

-

Treatment: this compound was administered, typically subcutaneously, starting 2 hours after infection.

-

Efficacy Assessment: At 24 hours post-infection, lungs were harvested, homogenized, and plated for CFU enumeration to determine the bacterial burden.

Elucidation of Mechanism of Action

The novel mechanism of action of this compound was elucidated through a combination of genetic and structural biology approaches.

Caption: A multi-step workflow was used to identify this compound's novel mechanism of action.

-

Spontaneous Resistance Induction: A. baumannii strains were exposed to sub-inhibitory concentrations of this compound, with the concentration gradually increased over time. This selected for the emergence of resistant mutants.[3]

-

Gene Sequencing: The genomes of the resistant mutants were sequenced and compared to the wild-type strain to identify mutations associated with the resistant phenotype. This analysis consistently revealed mutations in the genes encoding LptF and LptG, components of the LptB2FGC complex.[3]

-

Structural Biology: Cryo-electron microscopy was employed to visualize the interaction between this compound and the LptB2FGC complex. These studies revealed that this compound binds to a composite site formed by both the LPS substrate and the transporter complex, effectively trapping the LPS molecule and preventing its transport.

Early-Phase Clinical Trial Results

This compound has completed initial Phase 1 clinical trials to evaluate its safety, tolerability, and pharmacokinetics in healthy volunteers.[3]

-

Study Design: The first-in-human study was a randomized, double-blind, placebo-controlled trial.[3]

-

Participants: 64 healthy volunteers received single ascending intravenous doses of this compound, ranging from 10 mg to 2000 mg.[3]

-

Safety and Tolerability: this compound was generally well-tolerated. The most common adverse events were mild, dose-dependent, and fully reversible infusion-related reactions. No clinically significant changes in laboratory values, ECGs, or vital signs were observed compared to placebo.

-

Pharmacokinetics: Plasma exposure (Cmax and AUC) of this compound increased in an approximately dose-proportional manner up to 1000 mg.[3]

Conclusion and Future Directions

This compound is a promising first-in-class antibiotic with a novel mechanism of action that is highly effective against carbapenem-resistant Acinetobacter baumannii. The preclinical data demonstrate potent in vitro and in vivo activity, and the early clinical data suggest a favorable safety profile. These findings strongly support the continued clinical development of this compound for the treatment of serious and life-threatening infections caused by CRAB. Further clinical trials are necessary to establish the efficacy and safety of this compound in infected patient populations and to determine the optimal dosing regimens. The unique mechanism of targeting the LPS transport system opens a new avenue for the development of antibiotics against other challenging Gram-negative pathogens.[5]

References

- 1. New antibiotic class shows promise against drug-resistant bacteria | Ineos Oxford Institute [ineosoxford.ox.ac.uk]

- 2. This compound shows promise in the fight against antibacterial resistance [clinicaltrialsarena.com]

- 3. This compound: an antibiotic with a new mechanism of action against carbapenem-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: A Promising Antibiotic in the Fight Against Resistant Infections – Scientific Informer [scientificinformer.com]

- 5. researchgate.net [researchgate.net]

- 6. Clinical crusade: this compound's charge against antibiotic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2109. In vitro and in vivo Killing Kinetics of this compound (RG6006) Against Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 8. imquestbio.com [imquestbio.com]

- 9. noblelifesci.com [noblelifesci.com]

Methodological & Application

Application Notes and Protocols for Zosurabalpin Susceptibility Testing in Acinetobacter baumannii

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zosurabalpin is a first-in-class tethered macrocyclic peptide antibiotic with a novel mechanism of action against Gram-negative bacteria, specifically targeting the lipopolysaccharide (LPS) transport system.[1][2][3][4][5] It inhibits the LptB2FGC complex, which is essential for transporting LPS from the inner membrane to the outer membrane of the bacterium.[1][2][5][6][7] This disruption leads to the accumulation of LPS in the periplasm, ultimately causing bacterial cell death.[1][7] this compound has demonstrated potent in vitro and in vivo activity against carbapenem-resistant Acinetobacter baumannii (CRAB), a pathogen of critical concern due to its high levels of antibiotic resistance.[1][2][8][9]

Accurate and reproducible methods for susceptibility testing are crucial for the clinical development of this compound and for monitoring the emergence of resistance. These application notes provide detailed protocols for determining the susceptibility of A. baumannii to this compound using standard laboratory methods.

Mechanism of Action of this compound

This compound's unique mechanism of action involves the inhibition of the LptB2FGC transporter complex in A. baumannii. This prevents the transport of LPS to the outer membrane, leading to its toxic accumulation within the cell.

Data Presentation: In Vitro Susceptibility of this compound

The following table summarizes the minimum inhibitory concentration (MIC) data for this compound against A. baumannii from various studies. Of note, supplementation of the testing medium with serum has been shown to improve the accuracy of MIC determination by mitigating trailing effects.[9][10]

| Study | Isolate Collection | Testing Medium | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Bradley et al.[1] | 129 resistant and multidrug-resistant clinical isolates | Not specified | Not reported | Not reported | 1 |

| Hawser et al.[1][11] | 150 Acinetobacter spp. (100 A. baumannii), 65% multidrug-resistant, from China (2021) | Mueller Hinton Broth + 20% horse serum | 0.015 - 8 | 0.12 | 0.5 |

| Hawser et al.[1][11] | 150 Acinetobacter spp. (100 A. baumannii), 65% multidrug-resistant, from China (2021) | Mueller Hinton Broth + 20% human serum | 0.03 - 8 | 0.25 | 1 |

| Zampaloni et al.[12] | Carbapenem-resistant A. baumannii (CRAB) isolates | Not specified | 0.12 - 1.0 | Not reported | Not reported |

| JMI Laboratories (2025)[13] | 100 A. baumannii-calcoaceticus complex isolates from China (2024) | Cation-adjusted Mueller-Hinton broth (CAMHB) + 10% or 20% horse serum | Not reported | 0.25 | 0.5 |

Experimental Protocols

Broth Microdilution (BMD) Method

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines and has been adapted for this compound testing.[10][14]

Materials:

-

This compound analytical powder

-

Dimethyl sulfoxide (DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Heat-inactivated horse serum or human serum

-

Sterile 96-well microtiter plates

-

A. baumannii isolates for testing

-

Quality control (QC) strain: A. baumannii NCTC 13304

-

Sterile saline (0.85%) or water

-

McFarland 0.5 turbidity standard

-

Incubator (35°C ± 2°C)

Protocol:

-

This compound Stock Solution Preparation:

-

Prepare a stock solution of this compound in DMSO. Due to potential solubility issues, it is recommended to preheat the stock solution and culture medium to 37°C before dilution.[15] If precipitation occurs, sonication may be used to redissolve the compound.[15]

-

Further dilutions should be made in CAMHB to achieve the desired final concentrations for the assay.

-

-

Media Preparation:

-

Inoculum Preparation:

-

Subculture the A. baumannii isolate onto a non-selective agar plate and incubate overnight at 35°C.

-

Select 3-5 well-isolated colonies and suspend them in sterile saline or water.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the standardized suspension in the supplemented CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Microtiter Plate Preparation:

-

Dispense 50 µL of the supplemented CAMHB into each well of a 96-well plate.

-

Create a two-fold serial dilution of this compound directly in the plate by adding 50 µL of the appropriate drug concentration to the first well of a row and then transferring 50 µL to subsequent wells.

-

The final volume in each well before adding the inoculum should be 50 µL.

-

-

Inoculation:

-

Add 50 µL of the diluted bacterial suspension to each well, resulting in a final volume of 100 µL.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

-

Incubation:

-

Cover the plates and incubate at 35°C for 16-20 hours in ambient air.

-

-

MIC Determination:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth. The addition of serum makes the MIC endpoints easier to read.[16]

-

Quality Control:

-

The proposed MIC quality control range for A. baumannii NCTC 13304 in CAMHB with 20% horse serum is 0.016–0.12 µg/mL.[16]

Disk Diffusion Method (Generalized Protocol)

Note: this compound-specific disk diffusion breakpoints have not yet been established. This is a generalized protocol based on CLSI standards.

Materials:

-

This compound-impregnated disks (concentration to be determined)

-

Mueller-Hinton Agar (MHA) plates

-

A. baumannii isolates

-

Quality control strain

-

Sterile saline (0.85%)

-

McFarland 0.5 turbidity standard

-

Sterile swabs

-

Incubator (35°C ± 2°C)

-

Ruler or caliper

Protocol:

-

Inoculum Preparation:

-